molecular formula C24H41Cl3N2O2 B3991200 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride

Cat. No.: B3991200
M. Wt: 495.9 g/mol
InChI Key: ABJVDQKTELAZHC-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 5-methyl-2-propan-2-ylcyclohexyl group

Preparation Methods

The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride involves multiple steps. The initial step typically includes the preparation of the piperazine derivative, followed by the introduction of the 5-chloro-2-methylphenyl group. The final step involves the attachment of the 5-methyl-2-propan-2-ylcyclohexyl group through an ether linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives, such as 1-(4-chlorophenyl)piperazine and 1-(2-methylphenyl)piperazine. Compared to these compounds, 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride exhibits unique structural features that may confer distinct biological activities. The presence of the 5-methyl-2-propan-2-ylcyclohexyl group, for instance, may enhance its lipophilicity and membrane permeability .

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39ClN2O2.2ClH/c1-17(2)22-8-5-18(3)13-24(22)29-16-21(28)15-26-9-11-27(12-10-26)23-14-20(25)7-6-19(23)4;;/h6-7,14,17-18,21-22,24,28H,5,8-13,15-16H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVDQKTELAZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O)C(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride
Reactant of Route 5
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride
Reactant of Route 6
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride

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